molecular formula C12H6Cl5NO B3056219 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline CAS No. 69699-77-0

3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline

Cat. No.: B3056219
CAS No.: 69699-77-0
M. Wt: 357.4 g/mol
InChI Key: OWHDDYMHUJXVRI-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline is a chemical compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and an aniline group. It is often used in scientific research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline typically involves the electrophilic halogenation of phenol with chlorine. This process introduces chlorine atoms at specific positions on the phenol ring, resulting in the formation of trichlorophenol. The trichlorophenol is then reacted with 2,4-dichlorophenoxy aniline under controlled conditions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced technologies and equipment helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce chlorinated quinones, while substitution reactions may yield various chlorinated aniline derivatives .

Scientific Research Applications

3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: It is used in studies related to its biological activity and potential effects on living organisms.

    Medicine: It is investigated for its potential therapeutic properties and its role in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in their activity. This can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline is unique due to its specific structure and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Biological Activity

3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline is a chlorinated aromatic compound with significant implications in various fields, particularly in biological research. This compound is characterized by a complex structure that includes multiple chlorine atoms and an aniline group, which contributes to its unique chemical and biological properties. It is often utilized in studies related to its biological activity and potential effects on living organisms.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to alterations in their activity. This can result in various biological effects, including:

  • Inhibition of Bacterial Growth : The compound has shown antibacterial properties against a range of bacterial strains.
  • Modulation of Cellular Processes : It may influence cellular signaling pathways, affecting cell proliferation and apoptosis.

Toxicological Profile

Research indicates that chlorinated phenolic compounds like this compound can exhibit significant toxicological effects. A comprehensive toxicological profile reveals the following potential health impacts based on animal studies:

Health Effect Observed in Studies
Liver ToxicityIncreased liver weight and hepatocellular hypertrophy observed in rats and mice .
Neurological EffectsSymptoms such as lethargy and tremors noted in both humans and animals after exposure .
Reproductive EffectsImpacts on reproductive functions were recorded in laboratory animals .
Body Weight ChangesDecreased body weight or weight gain following exposure was consistently reported .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
  • Cell Proliferation Inhibition : In vitro studies showed that the compound could inhibit the proliferation of certain cancer cell lines. For example, its IC50 values were comparable to those of established chemotherapeutic agents, suggesting potential for further development as an anticancer agent.
  • Environmental Impact : Research on the degradation of chlorophenolic compounds indicates that this compound can be broken down by soil microorganisms into less harmful phenolic derivatives. This degradation pathway is crucial for assessing its environmental persistence and toxicity.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound Structure Biological Activity
This compoundMultiple Cl atoms; aniline groupAntibacterial; potential anticancer activity
TriclosanCl atom; aromatic ringAntibacterial; used in consumer products
2,4-DichlorophenolCl atoms; phenolic structureAntimicrobial; environmental contaminant

Properties

IUPAC Name

3,4,5-trichloro-2-(2,4-dichlorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl5NO/c13-5-1-2-9(6(14)3-5)19-12-8(18)4-7(15)10(16)11(12)17/h1-4H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHDDYMHUJXVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40527685
Record name 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69699-77-0
Record name 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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